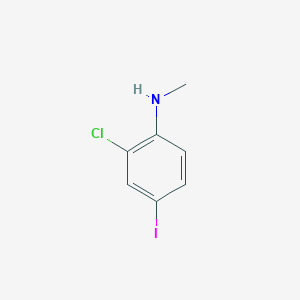
2-Chloro-4-iodo-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-iodo-N-methylaniline is an aromatic amine with the molecular formula C7H7ClIN. This compound is characterized by the presence of both chlorine and iodine substituents on the benzene ring, along with a methyl group attached to the nitrogen atom. It is a derivative of aniline and is used in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Chloro-4-iodo-N-methylaniline can be achieved through several methods. One common approach involves the halogenation of N-methylaniline. The process typically includes the following steps:
Nitration: N-methylaniline is first nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Halogenation: The amino group is subsequently halogenated using chlorine and iodine to obtain the desired compound.
Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Chloro-4-iodo-N-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the amino group, which is strongly activating and ortho- and para-directing.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-iodo-N-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in coupling reactions to form complex molecules.
Biology: The compound can be used in the study of biological processes and as a building block for the synthesis of biologically active molecules.
Medicine: It may be used in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodo-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. The presence of both chlorine and iodine substituents can influence its reactivity and selectivity in different chemical processes.
Comparison with Similar Compounds
2-Chloro-4-iodo-N-methylaniline can be compared with other similar compounds, such as:
2-Iodoaniline: Similar in structure but lacks the chlorine substituent.
4-Chloro-2-methylaniline: Similar in structure but lacks the iodine substituent.
2-Chloro-4-methylaniline: Similar in structure but lacks the iodine substituent.
The presence of both chlorine and iodine substituents in this compound makes it unique and can influence its reactivity and applications in various chemical processes.
Properties
Molecular Formula |
C7H7ClIN |
|---|---|
Molecular Weight |
267.49 g/mol |
IUPAC Name |
2-chloro-4-iodo-N-methylaniline |
InChI |
InChI=1S/C7H7ClIN/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 |
InChI Key |
UGTYUXYBNXVVMY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


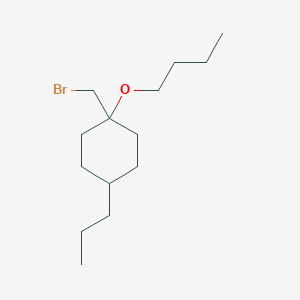
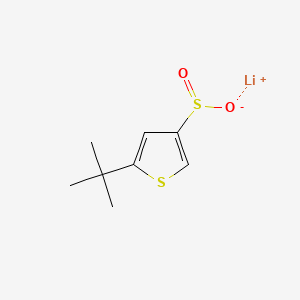

![Lithium(1+) 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate](/img/structure/B13489785.png)
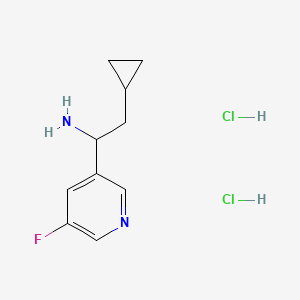
![5-[(4-Amino-2-methylene-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13489800.png)
![4,10-Dichloro-1,6,7,12-tetraazatricyclo[7.3.0.0,3,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B13489802.png)
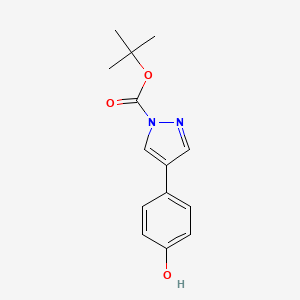
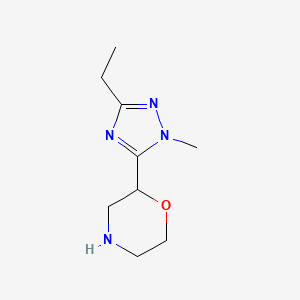
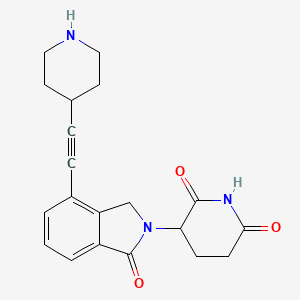
![2-[4-(2-Fluoroethoxy)piperidin-1-yl]ethan-1-amine](/img/structure/B13489822.png)
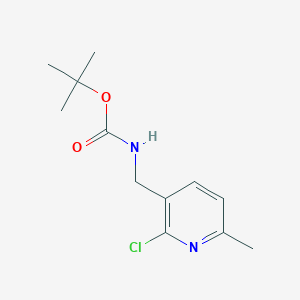
![2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13489835.png)
![Benzyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13489852.png)
